Cas no 512778-95-9 (1-(2-Methoxyethyl)piperidin-4-ol)

1-(2-Methoxyethyl)piperidin-4-ol is a versatile heterocyclic compound featuring both a piperidine core and a 2-methoxyethyl substituent. The presence of a hydroxyl group at the 4-position of the piperidine ring enhances its reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The 2-methoxyethyl side chain contributes to improved solubility and potential modulation of physicochemical properties. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules, including CNS-targeting agents, due to its structural similarity to pharmacologically relevant scaffolds. Its well-defined synthesis route and stability under standard conditions further support its utility in research and industrial settings.
1-(2-Methoxyethyl)piperidin-4-ol structure
512778-95-9 structure
Product Name:1-(2-Methoxyethyl)piperidin-4-ol
CAS No:512778-95-9
MF:C8H17NO2
MW:159.2260825634
MDL:MFCD13178921
CID:1021315
PubChem ID:21353752
Update Time:2025-05-25

1-(2-Methoxyethyl)piperidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(2-methoxyethyl)-4-Piperidinol
    • 1-(2-Methoxyethyl)piperidin-4-ol
    • 4-Piperidinol, 1-(2-methoxyethyl)- (9CI)
    • AIWUZVDERRAYFV-UHFFFAOYSA-N
    • 1-(2-methoxyethyl)-piperdin4-ol
    • 1-(2-methoxyethyl)-piperidin-4-ol
    • 1-(2-Methoxy-ethyl)-piperidin-4-ol
    • SB16049
    • NE58550
    • MDL: MFCD13178921
    • Inchi: 1S/C8H17NO2/c1-11-7-6-9-4-2-8(10)3-5-9/h8,10H,2-7H2,1H3
    • InChI Key: AIWUZVDERRAYFV-UHFFFAOYSA-N
    • SMILES: OC1CCN(CCOC)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 100
  • Topological Polar Surface Area: 32.7

Experimental Properties

  • Density: 1.027±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 250.7±20.0 ºC (760 Torr),
  • Flash Point: 105.4±21.8 ºC,
  • Solubility: Extremely soluble (1000 g/l) (25 º C),

1-(2-Methoxyethyl)piperidin-4-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M176657-1g
1-(2-Methoxyethyl)piperidin-4-ol
512778-95-9 97%
1g
¥316.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M176657-5g
1-(2-Methoxyethyl)piperidin-4-ol
512778-95-9 97%
5g
¥1264.90 2023-09-01
Chemenu
CM317420-1g
1-(2-Methoxyethyl)piperidin-4-ol
512778-95-9 95%
1g
$411 2021-08-18
Chemenu
CM317420-5g
1-(2-Methoxyethyl)piperidin-4-ol
512778-95-9 95%
5g
$1233 2021-08-18
TRC
M139360-50mg
1-(2-methoxyethyl)piperidin-4-ol
512778-95-9
50mg
$ 50.00 2022-06-02
TRC
M139360-100mg
1-(2-methoxyethyl)piperidin-4-ol
512778-95-9
100mg
$ 95.00 2022-06-02
TRC
M139360-500mg
1-(2-methoxyethyl)piperidin-4-ol
512778-95-9
500mg
$ 320.00 2022-06-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M860010-1g
1-(2-Methoxyethyl)-4-Piperidinol
512778-95-9 ≥98%
1g
734.40 2021-05-17
abcr
AB458359-1 g
1-(2-Methoxyethyl)piperidin-4-ol, 95%; .
512778-95-9 95%
1g
€179.00 2022-03-01
abcr
AB458359-5 g
1-(2-Methoxyethyl)piperidin-4-ol, 95%; .
512778-95-9 95%
5g
€494.00 2022-03-01

1-(2-Methoxyethyl)piperidin-4-ol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:512778-95-9)1-(2-Methoxyethyl)piperidin-4-ol
Order Number:A900924
Stock Status:in Stock
Quantity:10.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:07
Price ($):161.0
Email:sales@amadischem.com

Additional information on 1-(2-Methoxyethyl)piperidin-4-ol

1-(2-Methoxyethyl)piperidin-4-ol: A Comprehensive Overview

1-(2-Methoxyethyl)piperidin-4-ol, also known by its CAS number 512778-95-9, is a versatile organic compound that has garnered significant attention in both academic and industrial research. This compound belongs to the class of piperidines, which are six-membered cyclic amines, and it incorporates a methoxyethyl substituent at the 2-position of the piperidine ring. The hydroxyl group at the 4-position further enhances its functional versatility, making it a valuable intermediate in various chemical syntheses and applications.

The structure of 1-(2-Methoxyethyl)piperidin-4-ol is characterized by its piperidine ring, which is a saturated six-membered ring containing one nitrogen atom. The methoxyethyl group (-CH₂CH₂OCH₃) attached to the nitrogen atom introduces an ether functionality, while the hydroxyl group (-OH) at the 4-position provides additional reactivity and potential for further functionalization. This combination of structural features makes the compound highly amenable to a wide range of chemical transformations.

Recent studies have highlighted the potential of 1-(2-Methoxyethyl)piperidin-4-ol in drug discovery and development. Its unique structure allows for interactions with various biological targets, including enzymes and receptors, making it a promising candidate for therapeutic applications. For instance, researchers have explored its role as a lead compound in the development of novel anti-inflammatory agents and neuroprotective drugs. The compound's ability to modulate cellular signaling pathways has been extensively studied, with findings suggesting potential benefits in treating conditions such as Alzheimer's disease and Parkinson's disease.

In addition to its therapeutic potential, 1-(2-Methoxyethyl)piperidin-4-ol has found applications in materials science. Its ability to form stable complexes with metal ions has led to its use in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit unique properties, such as high surface area and tunable porosity, which make them ideal for gas storage, catalysis, and sensing applications. Recent advancements in MOF synthesis have further expanded the scope of this compound's utility in creating advanced materials with tailored functionalities.

The synthesis of 1-(2-Methoxyethyl)piperidin-4-ol typically involves multi-step reactions that combine principles from organic chemistry and catalysis. One common approach involves the alkylation of piperidine derivatives followed by hydroxylation to introduce the hydroxyl group at the 4-position. Researchers have optimized these reaction conditions to achieve high yields and selectivity, ensuring scalability for industrial applications. The use of environmentally friendly catalysts and solvents has also been explored to align with green chemistry principles.

The physical properties of 1-(2-Methoxyethyl)piperidin-4-ol, including its melting point, boiling point, and solubility characteristics, play a crucial role in determining its suitability for various applications. Recent studies have provided detailed insights into these properties, enabling better prediction of the compound's behavior under different conditions. For example, its high solubility in polar solvents makes it an ideal candidate for use in aqueous-based reactions or formulations.

In terms of safety and toxicity profiles, 1-(2-Methoxyethyl)piperidin-4-ol has been subjected to rigorous testing to assess its potential risks to human health and the environment. According to recent research findings, the compound exhibits low acute toxicity when administered through various routes (oral, dermal, or inhalation). However, long-term exposure studies are still underway to fully understand its chronic effects. Regulatory agencies have classified it as a non-hazardous substance under normal handling conditions.

The demand for 1-(2-Methoxyethyl)piperidin-4-ol has been steadily increasing due to its diverse applications across multiple industries. Pharmaceutical companies are particularly interested in this compound as a key intermediate in drug synthesis programs targeting complex diseases such as cancer and infectious disorders. Its role as a building block for more complex molecules has further cemented its importance in modern drug discovery pipelines.

In conclusion, 1-(2-Methoxyethyl)piperidin-4-ol, with its unique structural features and functional versatility, represents a valuable asset in contemporary chemical research and development. Its applications span across drug discovery, materials science, and industrial synthesis processes, making it an essential compound for advancing scientific innovation. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an even more significant role in shaping future advancements across various fields.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:512778-95-9)1-(2-Methoxyethyl)piperidin-4-ol
A900924
Purity:99%
Quantity:10.0g
Price ($):161.0
Email